N-Desethylamodiaquine-D5 dihydrochloride

Bioanalysis LC-MS/MS Internal Standard

Bioanalytical labs face quantitative inaccuracy when using non-deuterated internal standards for amodiaquine metabolite assays. N-Desethylamodiaquine-D5 dihydrochloride (CAS 1216894-33-5) is the analytically validated solution, engineered as a pentadeuterated (d5) internal standard to eliminate co-elution interference and matrix effect variability. - Enables precise LC-MS/MS quantification with a distinct +5 Da mass shift, meeting FDA/EMA guidelines for bioequivalence studies. - Validated for DBS-based protocols, supporting decentralized pediatric and field trials in malaria-endemic regions. - Supplied as a CRM-grade, high-purity dihydrochloride salt, ensuring traceable, legally defensible results for forensic and clinical toxicology.

Molecular Formula C18H20Cl3N3O
Molecular Weight 405.759
CAS No. 1216894-33-5
Cat. No. B595931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desethylamodiaquine-D5 dihydrochloride
CAS1216894-33-5
Molecular FormulaC18H20Cl3N3O
Molecular Weight405.759
Structural Identifiers
SMILESCCNCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl
InChIInChI=1S/C18H18ClN3O.2ClH/c1-2-20-11-12-9-14(4-6-18(12)23)22-16-7-8-21-17-10-13(19)3-5-15(16)17;;/h3-10,20,23H,2,11H2,1H3,(H,21,22);2*1H/i1D3,2D2;;
InChIKeyBCYBRFGUODDEGH-ZWOCKVCESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Desethylamodiaquine-D5 Internal Standard


N-Desethylamodiaquine-D5 dihydrochloride (CAS 1216894-33-5) is a deuterium-labeled analog of the primary active metabolite of the antimalarial prodrug amodiaquine. It is a pentadeuterated (d5) derivative of N-desethylamodiaquine, synthesized by substituting five hydrogen atoms with deuterium atoms in the ethylamino side chain. The compound is commercially available as the dihydrochloride salt with a typical purity of ≥95% or ≥98%, depending on the supplier , and is specifically designed and validated for use as an internal standard (IS) in quantitative bioanalytical methods .

Type Stable isotope-labeled internal standard (d5)
Workflow LC-MS/MS quantification of N-desethylamodiaquine in research matrices
Quality CRM-grade solution available (verify supplier)

Why N-Desethylamodiaquine-D5 Cannot Be Substituted


Generic substitution of N-desethylamodiaquine-D5 with its unlabeled analog or other internal standards is analytically invalid. Unlabeled N-desethylamodiaquine is the analyte of interest and cannot serve as an internal standard, as it would co-elute and be indistinguishable from the endogenous metabolite. Non-deuterated or structural analogs are subject to differential matrix effects and recovery issues, which compromise assay accuracy and precision. The deuterated internal standard, with its distinct +5 Da mass shift, enables precise compensation for sample preparation losses, matrix effects, and ionization variability . Regulatory guidelines for bioanalytical method validation mandate the use of stable isotope-labeled internal standards for reliable quantification in complex biological matrices [1].

Unlabeled N-desethylamodiaquine co-elutes with the analyte and cannot be distinguished, making accurate quantification impossible.
Non-deuterated structural analogs may exhibit differential matrix effects and recovery, which can compromise assay precision and accuracy.
Alternative ISTDs (e.g., amodiaquine-D10) target a different analyte mass shift and are unsuitable for metabolite-specific quantification.

N-Desethylamodiaquine-D5 Selection Evidence


Isotopic Purity and Mass Shift

N-Desethylamodiaquine-D5 dihydrochloride offers a distinct mass shift of +5 Da (M+5) due to its five deuterium labels, which is critical for preventing spectral overlap with the unlabeled N-desethylamodiaquine analyte. This mass shift is confirmed by its exact mass of 404.099 Da and molecular weight of 405.76 g/mol . The compound is available with an isotopic purity of ≥97 atom% D and a chemical purity of ≥98% (CP) . In contrast, the unlabeled N-desethylamodiaquine lacks any mass shift, making it unusable as an internal standard, while alternative deuterated internal standards like amodiaquine-D10 target a different analyte (amodiaquine) and have a different mass shift (+10 Da), making them unsuitable for direct quantification of the N-desethylamodiaquine metabolite.

Isotopic purity & mass shift
Head-to-head
Target +5 Da (M+5)
Unlabeled analog 0 Da shift
Amodiaquine-D10 +10 Da shift
Unique mass shift avoids spectral overlap with N-desethylamodiaquine.
Isotopic purity ≥97 atom% D reported; verify supplier certificate.
Bioanalysis LC-MS/MS Internal Standard

Validated Bioanalytical Method Performance

N-Desethylamodiaquine-D5 has been rigorously validated as an internal standard in a published LC-MS/MS method for the simultaneous quantification of amodiaquine and N-desethylamodiaquine in human plasma. The method achieved intra- and inter-batch precision below 15%, meeting all regulatory validation acceptance criteria [1]. The normalized matrix factors (analyte/internal standard) for N-desethylamodiaquine ranged from 0.96 to 1.03, indicating negligible matrix effects and demonstrating the effectiveness of the deuterated internal standard in compensating for sample matrix variability . This performance is on par with the amodiaquine-D10 internal standard used in the same study for the prodrug analyte, confirming its suitability for rigorous bioequivalence and pharmacokinetic studies.

Method performance
Cross-study comparable
0.96–1.03
Normalized matrix factors indicate negligible matrix effects.
Equivalent to amodiaquine-D10 IS in published human plasma method.
Method Validation Bioequivalence LC-MS/MS

Certified Reference Material Traceability

N-Desethylamodiaquine-D5 is available as a certified reference material (CRM) under the Cerilliant® brand, specifically formulated as a 100 μg/mL solution in methanol. This CRM is suitable for LC-MS/MS and GC-MS applications in clinical toxicology, forensic analysis, and pharmaceutical quality control . The CRM grade ensures metrological traceability to international standards, a critical requirement for regulatory submissions and inter-laboratory data comparability. In contrast, research-grade N-desethylamodiaquine or other non-CRM internal standards lack this certified traceability and the associated documentation, which may limit their acceptance in regulated environments.

CRM traceability
Class-level inference
CRM grade · 100 µg/mL in methanol
Certified reference material supports method validation documentation.
Traceability claims may require supplier-provided certificate review.
Certified Reference Material Quality Control Forensic Toxicology

Proven Long-Term Stability

In a validated DBS assay for amodiaquine and N-desethylamodiaquine, N-desethylamodiaquine-D5 was employed as the internal standard. The study demonstrated that the analyte (N-desethylamodiaquine) is stable in DBS samples for up to 10 years when stored at -80°C and for 15 months at room temperature [1]. While the internal standard itself was not the direct subject of the stability assessment, its use in this long-term stability study implicitly validates its performance and reliability over extended storage periods, a property not guaranteed for non-deuterated or less rigorously characterized internal standards.

Long-term stability context
Supporting evidence
≤10 yrs at -80°C
IS used in validated DBS assay demonstrating prolonged analyte stability.
Stability refers to analyte in DBS; IS reliability inferred from study context.
Stability Dried Blood Spots Clinical Pharmacology

N-Desethylamodiaquine-D5 Application Scenarios


Human Plasma Bioequivalence Studies

For bioequivalence studies of amodiaquine-containing formulations, N-desethylamodiaquine-D5 is the preferred internal standard. Its use in validated LC-MS/MS methods ensures accurate quantification of the active metabolite in human plasma, with demonstrated precision (CV <15%) and accuracy meeting FDA/EMA guidelines [1]. This enables reliable comparison of generic and innovator drug products.

Therapeutic Drug Monitoring in Malaria Trials

In clinical trials assessing amodiaquine efficacy and safety, precise measurement of N-desethylamodiaquine exposure is critical. The deuterated internal standard compensates for matrix effects in patient plasma samples, providing the analytical robustness required for correlating drug levels with clinical outcomes and detecting sub-therapeutic or toxic concentrations .

Dried Blood Spot Pharmacokinetic Studies

N-desethylamodiaquine-D5 is integral to validated DBS LC-MS/MS methods for amodiaquine. Its use facilitates accurate quantification from minimally invasive capillary blood samples, which is essential for pediatric studies and field trials in malaria-endemic regions. The demonstrated long-term stability of the analyte in DBS samples, measured using this IS, supports decentralized trial logistics [2].

Forensic and Clinical Toxicology Analysis

The CRM-grade solution of N-desethylamodiaquine-D5 is suitable for forensic and clinical toxicology laboratories. Its certified concentration and purity allow for the development of robust, legally defensible LC-MS/MS or GC-MS methods for quantifying amodiaquine and its metabolites in post-mortem blood, urine, or plasma samples .

Application
Selection Property
Validation Focus
Human plasma bioanalysis for PK studies
Deuterated ISTD for matrix-effect compensation
Precision and accuracy in plasma method validation
Research PK monitoring in antimalarial studies
Compensation for matrix effects in human plasma research matrices
Assay robustness for exposure-response research
Dried blood spot bioanalysis research
Demonstrated IS performance in long-term DBS stability studies
Method feasibility for field and pediatric research
Forensic and clinical toxicology research
CRM-grade solution with certified concentration
Traceable method development for research matrices

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